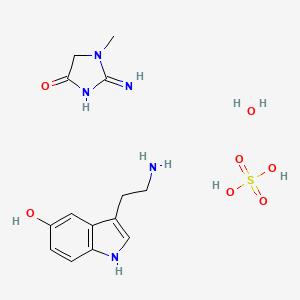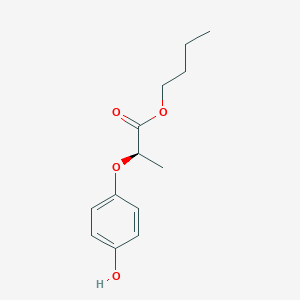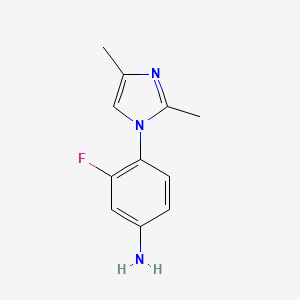
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline
Overview
Description
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imidazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2,4-dimethylimidazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, fluorinated compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
1H-Imidazole, 4,5-dihydro-2-methyl-: Similar imidazole ring structure but lacks the fluorine atom and aniline group.
Uniqueness
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is unique due to the presence of both the fluorine atom and the dimethyl-substituted imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(2,4-dimethylimidazol-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-7-6-15(8(2)14-7)11-4-3-9(13)5-10(11)12/h3-6H,13H2,1-2H3 |
InChI Key |
NODRTLLNLVEDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
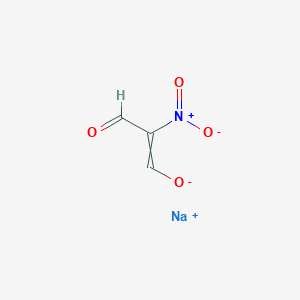
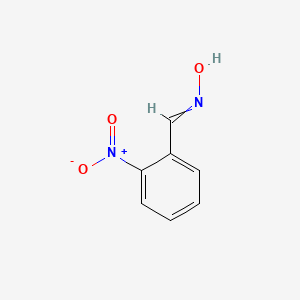
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
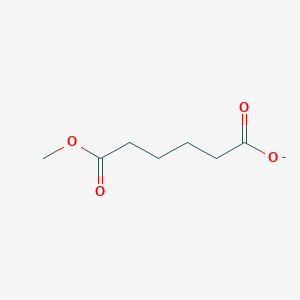
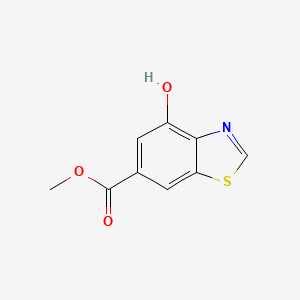
![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)
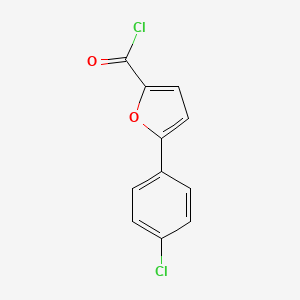
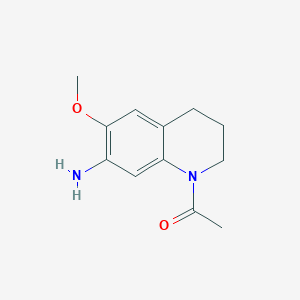
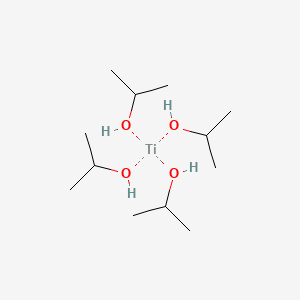
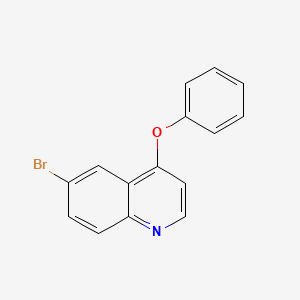
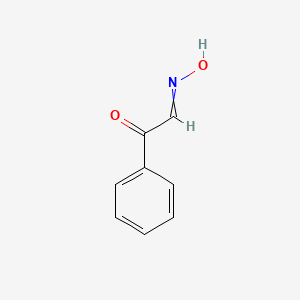
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)
